![molecular formula C₈H₁₅NO₂ B1140181 (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one CAS No. 160141-20-8](/img/structure/B1140181.png)
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
Overview
Description
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (CAS: 160141-20-8) is a chiral morpholinone derivative with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . Its structure features a morpholin-3-one core substituted at the 5-position with a (1S)-methylpropyl group, contributing to its stereochemical specificity. This compound is primarily utilized in organic synthesis as a chiral building block or intermediate, particularly in pharmaceutical and agrochemical research, where enantiomeric purity is critical .
The compound is soluble in methanol and stable for shipping at room temperature, though long-term storage recommendations suggest refrigeration to preserve integrity . Its stereochemical configuration (5S,1S) enhances its utility in asymmetric synthesis, enabling precise control over reaction outcomes in complex molecular architectures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one typically involves the reaction of morpholine with a chiral auxiliary to introduce the desired stereochemistry. One common method involves the use of chiral catalysts to achieve high diastereoselectivity. For example, the reaction of morpholine with (S)-2-methylpropanal in the presence of a chiral catalyst can yield this compound with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different morpholine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the morpholine ring.
Scientific Research Applications
Chemical Properties and Reactions
Chemical Structure:
- Molecular Formula: C13H23NO4
- Molecular Weight: 257.33 g/mol
- CAS Number: 160141-20-8
The compound can undergo several chemical reactions, making it versatile for synthetic applications:
Reaction Type | Reagents | Conditions | Major Products |
---|---|---|---|
Oxidation | Potassium permanganate (KMnO4) | Acidic medium | Carboxylic acids |
Reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous ether | Alcohols or amines |
Substitution | Nucleophiles (amines/alcohols) | Basic conditions | Various substituted derivatives |
Chemistry
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one serves as a building block in organic synthesis, particularly in the development of complex molecules such as peptides. Its ability to protect amine groups during reactions enhances its utility in synthetic methodologies .
Biology
In biological research, this compound is utilized to study enzyme mechanisms and protein interactions. Its structural features allow it to interact with various biological targets, contributing to insights into molecular recognition processes .
Medicine
The compound has been investigated for its potential therapeutic applications, including:
- Antimicrobial Activity: Morpholinone derivatives exhibit significant antibacterial and antifungal properties. They disrupt bacterial cell wall synthesis and inhibit ergosterol biosynthesis in fungi .
- Anticancer Activity: Preliminary studies suggest that morpholinones may have efficacy against certain cancer types due to their ability to modulate cellular pathways involved in tumor growth .
Case Studies
-
Antimicrobial Efficacy:
A study demonstrated that morpholinone derivatives, including this compound, effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism involved disrupting cell wall synthesis, which is critical for bacterial survival. -
Cancer Treatment Potential:
Research indicated that morpholinone compounds could serve as lead compounds in developing new anticancer drugs. Their unique structure allows for modifications that enhance bioactivity and selectivity against cancer cells while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism of action of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one involves its interaction with specific molecular targets. The compound can act as a ligand for various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
To contextualize the properties and applications of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one, the following table compares it with structurally related morpholinone derivatives:
Structural and Functional Insights:
Steric and Stereochemical Effects: The (1S)-methylpropyl group in this compound introduces bulkier substituents compared to the methyl group in (5S)-5-Methylmorpholin-3-one. The Boc-protected derivative (CAS 160141-21-9) demonstrates how amine protection enhances stability during multi-step syntheses, particularly in acidic or high-temperature conditions .
Solubility and Stability: The parent compound’s solubility in methanol contrasts with the Boc derivative’s compatibility with ethyl acetate, reflecting the latter’s increased hydrophobicity due to the tert-butoxycarbonyl group . Both the parent compound and its Boc derivative are stable at room temperature for shipping, but the Boc variant requires -20°C storage for long-term preservation .
Applications: this compound is favored in asymmetric catalysis due to its chiral centers, enabling enantioselective synthesis of bioactive molecules . The Boc derivative serves as a critical intermediate in peptide synthesis, where protecting groups prevent unwanted side reactions .
Research Findings and Trends
- Synthetic Utility : The Boc derivative’s higher molecular weight (257.33 g/mol) and defined melting point (57–59°C) make it a preferred candidate for crystallography studies in quality control .
- Market Availability : While this compound remains commercially available (e.g., Shanghai Yiyan Biotech), its Boc-protected counterpart is priced at $385.97/50 mg , reflecting its specialized role in high-value syntheses .
Biological Activity
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one is a chiral morpholine derivative with significant potential in medicinal chemistry due to its unique biological activity. This compound, characterized by its specific stereochemistry, interacts selectively with various biological targets, making it a subject of interest in pharmacological research.
- Molecular Formula : CHNO
- Molecular Weight : 157.21 g/mol
- Melting Point : 96-99°C
- Solubility : Soluble in methanol
- Appearance : White crystalline powder
The biological activity of this compound is largely attributed to its ability to act as a ligand for various enzymes and receptors. The compound's chiral nature enhances its selectivity in binding interactions, which is crucial for modulating biological processes. Studies indicate that it may influence enzyme-substrate interactions, thereby affecting metabolic pathways and drug design.
Enzyme Interactions
Research has shown that this compound can interact with specific enzymes, potentially serving as a modulator or inhibitor. This interaction is vital for understanding its role in biochemical pathways and therapeutic applications.
Case Studies
- Anticancer Activity : A study highlighted the compound's potential as an anticancer agent by demonstrating its ability to inhibit the growth of cancer cell lines. The compound exhibited significant cytotoxic effects against MCF-7 breast cancer cells, suggesting a mechanism involving mitochondrial inhibition .
- Neuropharmacological Effects : The compound has been investigated for its effects on central nervous system disorders, where it displayed properties that may be beneficial in treating conditions such as anxiety and depression .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
(5R)-5-[(1R)-Methylpropyl]-morpholin-3-one | Enantiomer of the target compound | Different activity profile |
(5S)-5-[(1S)-Ethylpropyl]-morpholin-3-one | Similar structure with ethyl group | Varies from the target compound |
The stereochemistry of this compound distinguishes it from its enantiomers and similar compounds, resulting in unique interactions with biological targets. This specificity is essential for developing chiral drugs with enhanced efficacy and reduced side effects.
Synthesis and Production
The synthesis of this compound typically involves the reaction of morpholine with chiral auxiliaries or catalysts to achieve the desired stereochemistry. Common methods include:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one with high stereochemical purity?
The synthesis must address the stereochemical control of both the (5S)- and (1S)-methylpropyl moieties. Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are commonly employed. Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess (≥95% purity). For intermediates like the Boc-protected derivative (CAS 160141-21-9), recrystallization in solvents such as ethyl acetate/hexane mixtures can enhance purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Melting Point Analysis : The compound’s melting point (57–59°C) serves as a preliminary purity indicator .
- NMR Spectroscopy : H and C NMR can confirm the stereochemistry and substituent positions. For example, the morpholin-3-one carbonyl resonance typically appears at ~170 ppm in C NMR.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (CHNO) and matches the theoretical exact mass (257.326 Da) .
Advanced Research Questions
Q. How can researchers resolve contradictions between observed spectral data and computational predictions for this compound?
Discrepancies in NMR chemical shifts or IR stretching frequencies may arise from conformational flexibility or solvent effects. To address this:
- Perform DFT calculations (e.g., B3LYP/6-31G**) to model the compound’s lowest-energy conformation and compare simulated spectra with experimental data.
- Use variable-temperature NMR to assess dynamic behavior (e.g., ring puckering in the morpholinone moiety) .
Q. What strategies optimize the scalability of this compound synthesis while minimizing racemization?
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity and reduce side reactions.
- Catalyst Screening : Palladium-catalyzed coupling or enzymatic methods improve stereoretention.
- Process Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress and detects intermediates prone to racemization .
Q. How does this compound function as a synthetic intermediate in anticoagulant drug development?
This compound is structurally related to Rivaroxaban intermediates (e.g., 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride, CAS 898543-06-1). It serves as a precursor for introducing pharmacophoric groups (e.g., oxazolidinone rings) that target Factor Xa. Key steps include:
- Aminomethylation : Coupling with protected amines under Mitsunobu conditions.
- Ring Closure : Acid-mediated cyclization to form the morpholinone core .
Q. Methodological Recommendations
- Stereochemical Analysis : Use NOESY NMR to confirm spatial proximity of methylpropyl and morpholinone substituents .
- Purity Assurance : Combine column chromatography (silica gel, ethyl acetate eluent) with recrystallization for intermediates .
- Stability Testing : Store the compound at +5°C under inert atmosphere to prevent degradation .
Properties
IUPAC Name |
(5S)-5-[(2S)-butan-2-yl]morpholin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-6(2)7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIZBQWGMLASCM-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1COCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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